
1,3,2lambda2-Dioxaplumbetan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2lambda2-Dioxaplumbetan-4-one, also known as DPL, is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This molecule is a member of the organometallic family and is composed of lead, oxygen, and carbon atoms. The purpose of
Mechanism of Action
The mechanism of action of 1,3,2lambda2-Dioxaplumbetan-4-one is not fully understood, but it is believed to act as a Lewis acid. It has been shown to be a strong electrophile, and it can react with a variety of nucleophiles. This reactivity makes it a useful precursor for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3,2lambda2-Dioxaplumbetan-4-one. However, it has been shown to be toxic to cells in vitro, and it has been classified as a hazardous substance by the Environmental Protection Agency.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3,2lambda2-Dioxaplumbetan-4-one in lab experiments is its reactivity. It can be used as a precursor for the synthesis of a wide range of compounds. However, its toxicity and hazardous nature limit its use in certain applications.
Future Directions
There are several future directions for the research on 1,3,2lambda2-Dioxaplumbetan-4-one. One area of interest is the development of new materials using 1,3,2lambda2-Dioxaplumbetan-4-one as a precursor. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, there is a need for further studies on the toxicity and environmental impact of 1,3,2lambda2-Dioxaplumbetan-4-one.
Conclusion:
In conclusion, 1,3,2lambda2-Dioxaplumbetan-4-one is a unique chemical compound that has potential applications in various fields of science. Its synthesis method is efficient, and it has been extensively studied for its reactivity and potential as a precursor for the synthesis of new materials. However, its toxicity and hazardous nature limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesis Methods
The synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one involves the reaction of lead acetate with 2-chloropropionic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to yield 1,3,2lambda2-Dioxaplumbetan-4-one. This method has been shown to be efficient in producing high yields of 1,3,2lambda2-Dioxaplumbetan-4-one with minimal impurities.
Scientific Research Applications
1,3,2lambda2-Dioxaplumbetan-4-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the development of new materials. 1,3,2lambda2-Dioxaplumbetan-4-one has been found to be a useful precursor for the synthesis of lead-based materials, which have applications in electronics, optics, and energy storage.
properties
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


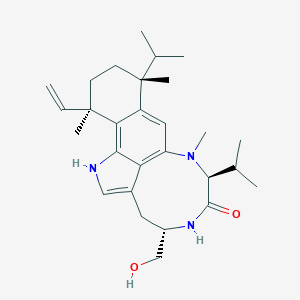
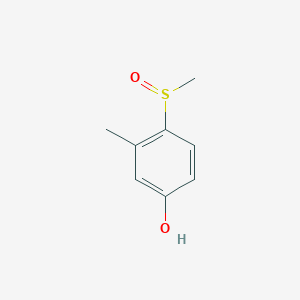
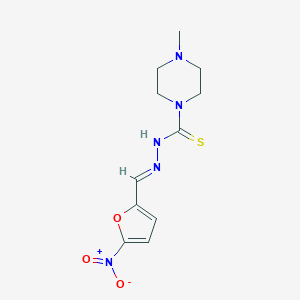
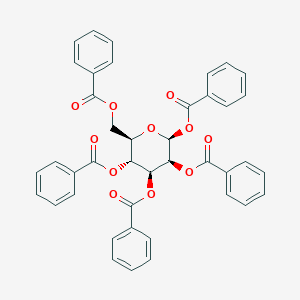


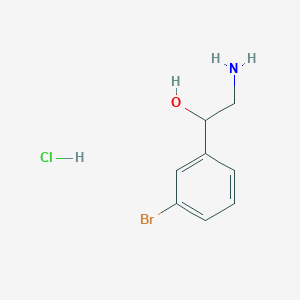
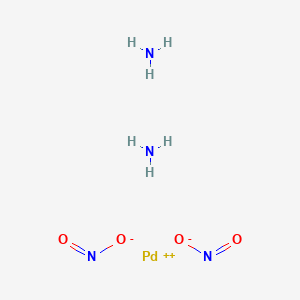

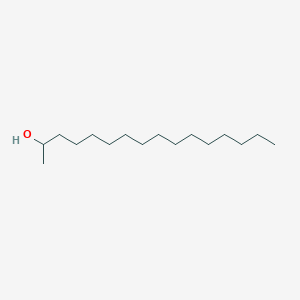

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
